N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea is a chemical compound with the molecular formula C19H20ClN3O3S This compound is known for its unique structure, which includes a benzenesulfonyl group, a chloro-substituted indole ring, and a butylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a chloro-substituted indole derivative. The resulting intermediate is further reacted with butyl isocyanate to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase, leading to disruption of cellular processes in cancer cells . Additionally, the compound can generate reactive oxygen species (ROS), which contribute to its antibacterial activity by damaging bacterial cell membranes and DNA .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea.
Tosyl chloride: Another sulfonyl chloride used in similar synthetic applications.
Sulfonamide derivatives: Compounds with similar antibacterial and antifungal properties.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-butylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and generate ROS sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
918493-72-8 |
---|---|
Molecular Formula |
C19H20ClN3O3S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-butylurea |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-3-11-21-19(24)23-18-17(15-12-13(20)9-10-16(15)22-18)27(25,26)14-7-5-4-6-8-14/h4-10,12,22H,2-3,11H2,1H3,(H2,21,23,24) |
InChI Key |
MFDNRLGUHNDVFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.